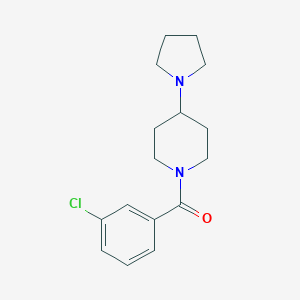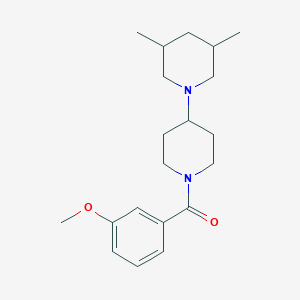![molecular formula C17H25N3O3S B247206 N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide, commonly known as NPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPS is a white crystalline solid that is soluble in water and organic solvents. It is a potent inhibitor of protein kinases, which play a crucial role in cell signaling pathways.
Mécanisme D'action
NPS works by inhibiting protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting protein kinases, NPS disrupts the signaling pathways that are essential for the growth and survival of cancer cells and neurons.
Biochemical and Physiological Effects:
NPS has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that NPS inhibits the activity of several protein kinases, including AKT, ERK, and JNK. Additionally, NPS has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NPS in lab experiments is its potent inhibitory activity against protein kinases. This makes it a valuable tool for studying the role of protein kinases in various biological processes. However, one of the limitations of using NPS is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on NPS. One area of research is the development of more potent and selective inhibitors of specific protein kinases. Additionally, further studies are needed to investigate the potential applications of NPS in the treatment of various neurological disorders. Finally, research is needed to investigate the potential toxicity of NPS and to develop strategies to mitigate its toxicity in lab experiments.
Méthodes De Synthèse
The synthesis of NPS involves a series of chemical reactions, starting from the reaction of piperidine with 4-chlorobenzenesulfonyl chloride to obtain 4-(1-piperidinyl)benzenesulfonyl chloride. The resulting compound is then reacted with 4-aminophenylacetic acid to obtain NPS.
Applications De Recherche Scientifique
NPS has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is cancer treatment, where NPS has been shown to inhibit the growth of cancer cells by targeting specific protein kinases. Additionally, NPS has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide |
|---|---|
Formule moléculaire |
C17H25N3O3S |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C17H25N3O3S/c1-14(21)18-15-4-6-17(7-5-15)24(22,23)20-12-8-16(9-13-20)19-10-2-3-11-19/h4-7,16H,2-3,8-13H2,1H3,(H,18,21) |
Clé InChI |
VUVYWKWBSZCPQG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[1-(2-Thienylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B247128.png)
![1-Benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247129.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247130.png)
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)

![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]propanamide](/img/structure/B247139.png)

![N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247146.png)
![N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)